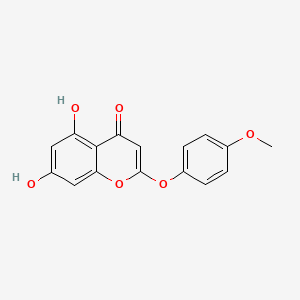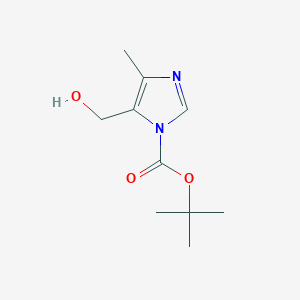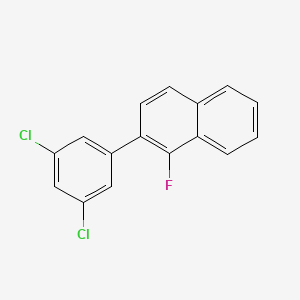![molecular formula C12H23N3O2Si2 B11835304 Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- CAS No. 18027-23-1](/img/structure/B11835304.png)
Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Acétamide, N-(triméthylsilyl)-N-[2-[(triméthylsilyl)oxy]-4-pyrimidinyl]- est un composé organique spécialisé qui présente à la fois des fonctionnalités d’acétamide et de pyrimidine. La présence de groupes triméthylsilyl améliore sa stabilité et sa réactivité, ce qui en fait un composé précieux dans diverses applications chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’Acétamide, N-(triméthylsilyl)-N-[2-[(triméthylsilyl)oxy]-4-pyrimidinyl]- implique généralement la réaction de dérivés d’acétamide avec du chlorure de triméthylsilyle en présence d’une base. Les conditions réactionnelles incluent souvent des solvants anhydres et une atmosphère inerte pour empêcher l’hydrolyse des groupes triméthylsilyl.
Méthodes de production industrielle
Les méthodes de production industrielle peuvent impliquer des réactions à grande échelle utilisant des systèmes automatisés pour garantir un contrôle précis des conditions réactionnelles. L’utilisation de réacteurs à écoulement continu peut améliorer l’efficacité et le rendement du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle pyrimidinique, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent cibler le groupe acétamide, le convertissant en dérivés d’amine.
Substitution : Les groupes triméthylsilyl peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les halogénures ou les alcoolates peuvent être utilisés dans des conditions douces pour réaliser la substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. L’oxydation produit généralement des dérivés hydroxylés ou cétoniques, tandis que la réduction produit des amines. Les réactions de substitution conduisent au remplacement des groupes triméthylsilyl par d’autres groupes fonctionnels.
Applications de la recherche scientifique
L’Acétamide, N-(triméthylsilyl)-N-[2-[(triméthylsilyl)oxy]-4-pyrimidinyl]- a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour des molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités antivirales et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
Acetamide, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’Acétamide, N-(triméthylsilyl)-N-[2-[(triméthylsilyl)oxy]-4-pyrimidinyl]- implique son interaction avec des cibles moléculaires spécifiques. Les groupes triméthylsilyl améliorent sa lipophilie, facilitant son passage à travers les membranes biologiques. Le cycle pyrimidinique peut interagir avec les acides nucléiques ou les enzymes, modulant leur activité et conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés d’acétamide : Des composés comme la N-méthylacétamide et la N-éthylacétamide partagent des caractéristiques structurelles similaires.
Composés triméthylsilyl : Des composés comme le chlorure de triméthylsilyle et le cyanure de triméthylsilyle sont couramment utilisés en synthèse organique.
Dérivés de pyrimidine : Des composés comme la cytosine et la thymine sont des dérivés de pyrimidine bien connus qui jouent un rôle biologique important.
Unicité
La combinaison unique d’acétamide, de triméthylsilyl et de pyrimidine dans l’Acétamide, N-(triméthylsilyl)-N-[2-[(triméthylsilyl)oxy]-4-pyrimidinyl]- lui confère des propriétés chimiques et biologiques distinctes. Sa stabilité, sa réactivité et son activité biologique potentielle en font un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
18027-23-1 |
|---|---|
Formule moléculaire |
C12H23N3O2Si2 |
Poids moléculaire |
297.50 g/mol |
Nom IUPAC |
N-trimethylsilyl-N-(2-trimethylsilyloxypyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C12H23N3O2Si2/c1-10(16)15(18(2,3)4)11-8-9-13-12(14-11)17-19(5,6)7/h8-9H,1-7H3 |
Clé InChI |
VMUMLDQLWBSZHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=NC(=NC=C1)O[Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid](/img/structure/B11835262.png)
![N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B11835266.png)



![methyl (4S,5R)-5-acetamido-4-((tert-butoxycarbonyl)amino)-2-oxo-5-((4S,4'R,5R)-2,2,2',2'-tetramethyl-[4,4'-bi(1,3-dioxolan)]-5-yl)pentanoate](/img/structure/B11835281.png)
![Ethyl {1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-yl}carbamate](/img/structure/B11835292.png)


